Crystal Structure Differentiation: 9,11-Imino Ether vs. 6,9-Imino Ether Isomer
The crystal structure of Erythromycin A 9,11-Imino Ether, elucidated as its acetonitrile adduct, differs fundamentally from that of its regioisomer, Erythromycin A 6,9-Imino Ether. The 9,11-imino ether adduct crystallizes in the monoclinic system with space group P2₁, whereas the 6,9-imino ether crystallizes in the orthorhombic system with space group P2₁2₁2₁ [1][2]. This crystallographic difference provides a definitive, unambiguous method to distinguish between the two isomers, which is essential for confirming the identity of the impurity reference standard before use in analytical method validation.
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Monoclinic system, space group P2₁ (as acetonitrile adduct) |
| Comparator Or Baseline | Erythromycin A 6,9-Imino Ether (CAS 99290-97-8): Orthorhombic system, space group P2₁2₁2₁, a=1.0646(2) nm, b=1.7896(4) nm, c=2.3755(5) nm |
| Quantified Difference | Different crystal system (monoclinic vs. orthorhombic) and different space group (P2₁ vs. P2₁2₁2₁) |
| Conditions | Single-crystal X-ray diffraction; 9,11-imino ether data from acetonitrile adduct; 6,9-imino ether data from neat crystal |
Why This Matters
For procurement, this crystallographic evidence ensures researchers can confirm they have received the correct isomer (9,11- not 6,9-) via XRD analysis, eliminating the risk of isomer misidentification in regulatory submissions.
- [1] Shi, Y., Yao, G. W., & Ma, M. (2005). Synthesis and Crystal Structure of Adduct of Erythromycin 9,11-Iminoether and Acetonitrile. Chinese Journal of Organic Chemistry, 25(5), 573–576. View Source
- [2] Deng, Z. H., & Yao, G. W. (2003). Synthesis and Crystal Structure of Erythromycin A 6,9-Imino Ether. Chinese Journal of Organic Chemistry, 23(8), 867–870. View Source
